2,5-Dimethyl-furan-3-carboxylic acid (3-ethoxy-2-hydroxy-benzylidene)-hydrazide
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Overview
Description
2,5-Dimethyl-furan-3-carboxylic acid (3-ethoxy-2-hydroxy-benzylidene)-hydrazide is an organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-furan-3-carboxylic acid (3-ethoxy-2-hydroxy-benzylidene)-hydrazide typically involves the condensation reaction between 2,5-Dimethyl-furan-3-carboxylic acid hydrazide and 3-ethoxy-2-hydroxy-benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-furan-3-carboxylic acid (3-ethoxy-2-hydroxy-benzylidene)-hydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-furan-3-carboxylic acid hydrazide
- 3-Ethoxy-2-hydroxy-benzaldehyde
- Other benzylidene hydrazides
Comparison
Compared to similar compounds, 2,5-Dimethyl-furan-3-carboxylic acid (3-ethoxy-2-hydroxy-benzylidene)-hydrazide may exhibit unique properties such as enhanced stability, specific biological activities, or improved reactivity in certain chemical reactions. These unique features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H18N2O4 |
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Molecular Weight |
302.32 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C16H18N2O4/c1-4-21-14-7-5-6-12(15(14)19)9-17-18-16(20)13-8-10(2)22-11(13)3/h5-9,19H,4H2,1-3H3,(H,18,20)/b17-9+ |
InChI Key |
NPQKEVRPFXTBPE-RQZCQDPDSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=C(OC(=C2)C)C |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)C2=C(OC(=C2)C)C |
Origin of Product |
United States |
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